5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine
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Overview
Description
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with two 1,3-dithiol-2-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine typically involves the condensation of pyrimidine derivatives with 1,3-dithiol-2-ylidene precursors. One common method involves the reaction of pyrimidine-tetraone with carbon disulfide and dialkyl acetylenedicarboxylates in the presence of a base such as tributylphosphine . This reaction proceeds through a multi-step process, including the formation of intermediate compounds that eventually yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the dithiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine involves its interaction with various molecular targets. The compound’s electron-donating properties enable it to participate in redox reactions and form stable radical cations. These properties are crucial for its role in electronic materials and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dithiol-2-ylidene)-2(5H)-thiophenone: Similar in structure but contains a thiophene ring instead of a pyrimidine ring.
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Contains two 1,3-dithiol-2-ylidene groups but with a different core structure.
1,3-Dimesitylimidazol-2-ylidene: Features a 1,3-dithiol-2-ylidene group but with an imidazole ring.
Uniqueness
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine is unique due to its combination of a pyrimidine ring with two 1,3-dithiol-2-ylidene groups. This structure imparts distinct electronic properties, making it valuable for applications in materials science and medicinal chemistry.
Properties
CAS No. |
649774-45-8 |
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Molecular Formula |
C10H6N2S4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyrimidine |
InChI |
InChI=1S/C10H6N2S4/c1-2-14-9(13-1)10-15-5-8(16-10)7-3-11-6-12-4-7/h1-6H |
InChI Key |
BJXFTPSWJUAIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C3=CN=CN=C3)S1 |
Origin of Product |
United States |
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